molecular formula C16H22N2O4 B10823519 N,N-DMT (succinate)

N,N-DMT (succinate)

Cat. No.: B10823519
M. Wt: 306.36 g/mol
InChI Key: LFUBIKWLAFSOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyltryptamine (N,N-DMT) is a naturally occurring psychedelic tryptamine found in plants like Mimosa hostilis and Acacia confusa, as well as in animal tissues . Its succinate form, a salt derivative, enhances stability and bioavailability for research and therapeutic applications . N,N-DMT is renowned for its rapid-onset, intense psychedelic effects (median duration: 10 minutes at 40–55 mg inhaled doses) characterized by vivid visual hallucinations, auditory phenomena (e.g., ringing), and profound existential or "ontological shock" experiences . Mechanistically, it acts as a serotonin 5-HT2A receptor agonist and Sigma-1 receptor (Sig-1R) ligand, influencing neuroplasticity, immune modulation, and neuroprotection .

Preparation Methods

Phenolate sodium can be synthesized through several methods:

Chemical Reactions Analysis

Fischer Indole Reaction in Continuous Flow Systems

A continuous flow synthesis method optimizes the production of DMT succinate via the Fischer indole reaction. Key steps include:

  • Reacting phenylhydrazine hydrochloride with 4-(dimethylamino)butyraldehyde diethyl acetal in aqueous sulfuric acid.

  • Cyclization at elevated temperatures (140°C) under pressure, achieving full conversion in 10 minutes .

  • Post-synthesis acidification with succinic acid to form the succinate salt .

Table 1: Reaction Conditions for Continuous Flow Synthesis

ParameterOptimal ValueYield/ConversionSource
Temperature140°C100% conversion
Residence Time10 minutes98% yield (after work-up)
Solvent SystemWater (co-solvent-free)Reduced impurities

Crystallization from Freebase

A patent-pending method describes the crystallization of DMT succinate:

  • Dissolve DMT freebase in a polar solvent (e.g., ethanol or acetone).

  • Add succinic acid to form a slurry.

  • Filter and recrystallize to obtain a stoichiometric ratio of DMT:succinate (1:1) .

Key Ratios for Crystalline Salts

Salt FormDMT:Succinate RatioCrystallization Solvent
Succinate0.5:1 – 1.5:1Ethanol/water mixtures

Solvent-Dependent Side Reactions

  • Without Co-Solvents : High-molecular-weight oligomers form due to hydrophobic clustering .

  • With Acetonitrile Co-Solvent : Reduces oligomerization, achieving 90% conversion at 35°C .

Table 2: Impact of Co-Solvents on Reaction Efficiency

Co-SolventTemperatureConversion (%)Major Byproducts
None100°C63Oligomers
Acetonitrile35°C90Minimal (<5%)

Spectroscopic Data

  • 1H NMR (DMSO-d6) :

    • δ 10.66 (s, 1H, indole NH), 7.22–6.72 (m, 4H, aromatic), 3.76 (s, 3H, OCH3), 2.42 (s, 6H, N(CH3)2) .

  • 13C NMR (DMSO-d6) :

    • δ 175.1 (succinate carbonyl), 153.5–100.7 (indole carbons), 55.8 (OCH3), 44.1 (N(CH3)2) .

Thermal Analysis

  • TG/DTA : Melt onset at 140°C, confirming thermal stability suitable for storage .

Oxidative Metabolism

  • DMT succinate undergoes peroxidase-mediated oxidation in human cells, yielding hydroxy-DMT and dimethyl-kynuramine .

  • MAO Inhibition : Co-administration with MAO inhibitors (e.g., harmaline) prevents rapid deamination .

Hydrolytic Stability

  • Stable in acidic conditions (pH 3–5) but degrades in basic media via demethylation .

Impurity Control

  • Tetrahydro-β-carbolines : Formed during synthesis but minimized via optimized TLC methods .

  • Cyanated Byproducts : Observed in sodium cyanoborohydride-mediated routes, avoided using sodium borohydride .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-MeO-DMT succinate involves a multigram-scale process that optimizes the Fischer indole reaction to produce high yields of the freebase form, which is then converted into the succinate salt. This process has demonstrated a net yield of 49% with a purity of 99.86% as determined by high-performance liquid chromatography (HPLC) . The solid-state characterization includes various analytical techniques such as X-ray powder diffraction (XRPD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC), confirming that the succinate form is stable and non-hygroscopic .

Pharmacological Properties

5-MeO-DMT primarily acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Its affinity for the 5-HT1A receptor is notably higher than that for the 5-HT2A receptor, which is significant given that many psychedelics exert their effects through the latter . The compound has been observed to induce rapid and sustained reductions in symptoms associated with anxiety, depression, and stress following administration .

Mental Health Disorders

Recent studies indicate that 5-MeO-DMT may be effective in treating various mental health conditions:

  • Post-Traumatic Stress Disorder (PTSD) : Clinical trials are underway to assess its efficacy in alleviating PTSD symptoms.
  • Depression : Evidence suggests that single exposures can lead to significant improvements in depressive symptoms, with a notable percentage of participants reporting positive outcomes after treatment .
  • Anxiety : A study involving individuals with anxiety disorders showed that approximately 79% reported improvement following treatment with 5-MeO-DMT .

Case Studies

Several case studies have documented the effects of 5-MeO-DMT on individuals suffering from severe mental health issues:

  • A notable case involved a veteran who experienced a profound mystical experience during treatment, which was correlated with reduced cravings for substances and improved psychological well-being .
  • Another study highlighted participants who reported enhanced emotional resilience and a reduction in existential anxiety after administration of the compound .

Clinical Research Initiatives

Research initiatives are expanding to explore the safety and efficacy of 5-MeO-DMT. A Phase 1 clinical trial is assessing its pharmacokinetics and tolerability in healthy subjects, paving the way for future studies aimed at various mental health disorders . These investigations are crucial for understanding the therapeutic potential of this compound and its mechanisms of action.

Mechanism of Action

Phenolate sodium acts as a strong nucleophile due to the presence of the phenoxide ion. The oxygen atom in the phenoxide ion has a high electron density, making it highly reactive towards electrophiles. This nucleophilic behavior allows phenolate sodium to participate in various substitution and addition reactions. The phenoxide ion can also stabilize negative charges through resonance, enhancing its reactivity .

Comparison with Similar Compounds

5-MeO-DMT (5-Methoxy-N,N-Dimethyltryptamine)

Parameter N,N-DMT (Succinate) 5-MeO-DMT
Chemical Structure Lacks methoxy group on indole ring Methoxy group at 5th position of indole
Receptor Affinity 5-HT2A agonist; Sig-1R agonist Higher Sig-1R affinity; weaker 5-HT2A activity
Phenomenology Complex visuals, "machine elves," entity encounters "Nondual" experiences, ego dissolution, cosmic unity
Duration 10–15 minutes (inhaled) 20–30 minutes (inhaled)
Therapeutic Potential PTSD, depression (via Sig-1R neuroprotection) Superior trauma healing, reduced "model complexity" in worldview

Key Findings :

  • 5-MeO-DMT induces more profound mystical experiences (higher MEQ30 scores) than N,N-DMT or psilocybin .
  • N,N-DMT’s effects are more visually intricate, while 5-MeO-DMT emphasizes emotional and existential unity .

Ayahuasca (N,N-DMT + MAOIs)

Parameter N,N-DMT (Succinate) Ayahuasca
Formulation Isolated compound (often inhaled) Oral brew with β-carboline MAO inhibitors
Duration 10–15 minutes 4–6 hours
Pharmacokinetics Rapid peak plasma concentration (<2 minutes) Delayed onset (30–60 minutes), prolonged metabolism
Side Effects Transient blood pressure elevation Nausea, vomiting (due to MAOIs)
Therapeutic Use Acute psychedelic therapy Traditional rituals; depression, addiction

Key Findings :

  • 73% of Ayahuasca users report complete mystical experiences vs. 65% for inhaled N,N-DMT .
  • Pharmahuasca (synthetic DMT + MAOIs) mimics Ayahuasca but lacks cultural context and increases legal risks .

Psilocybin

Parameter N,N-DMT (Succinate) Psilocybin (4-PO-DMT)
Metabolism Direct agonist; no prodrug conversion Prodrug converted to psilocin (4-HO-DMT)
Duration 10–15 minutes 4–6 hours
Neuroendocrine Effects Prolactin elevation via 5-HT2A Similar prolactin response, slower onset
Therapeutic Profile Acute, intense sessions Extended introspective sessions

Key Findings :

  • Psilocybin’s longer duration supports deeper emotional processing, whereas N,N-DMT’s brevity suits rapid interventions .

Bufotenin (5-OH-DMT)

Parameter N,N-DMT (Succinate) Bufotenin
Chemical Structure Methyl groups at amine terminal Hydroxyl group at 5th indole position
Pharmacology 5-HT2A/Sig-1R agonist Serotonin reuptake inhibition; vasoconstriction
Effects Euphoria, visual hallucinations Dysphoria, cardiovascular strain
Safety Generally well-tolerated Higher toxicity risk

Key Findings :

  • Bufotenin’s hydroxyl group reduces BBB penetration, limiting psychedelic potency compared to N,N-DMT .

Key Findings :

  • Natural extracts may modulate effects via alkaloid "entourage effects" .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for N,N-DMT (succinate) to ensure long-term stability?

N,N-DMT (succinate) should be stored at -20°C in a tightly sealed container to prevent degradation. Stability data indicate it remains viable for ≥5 years under these conditions. Researchers should avoid repeated freeze-thaw cycles and monitor batch-specific certificates of analysis for purity verification .

Q. Which analytical techniques are suitable for characterizing N,N-DMT (succinate) purity and structural integrity?

Ultraviolet-visible (UV/Vis) spectroscopy (λmax: 222 nm) is standard for assessing purity. Infrared (ATR FTIR) and Raman spectroscopy are effective for identifying vibrational modes linked to molecular interactions, such as cation-π bonds in simulated gastric environments. Batch-specific certificates of analysis should accompany all experimental protocols .

Q. What safety protocols are critical when handling N,N-DMT (succinate) in laboratory settings?

N,N-DMT (succinate) is classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Researchers must:

  • Use fume hoods for ventilation to avoid inhalation exposure.
  • Wear nitrile gloves and protective eyewear (glove material permeability must be validated by manufacturers).
  • Follow GHS precautionary statements (e.g., avoid skin contact, wash hands post-handling). Contaminated waste should be disposed of as Water Hazard Class 1 (slightly hazardous) to prevent environmental release .

Advanced Research Questions

Q. How can computational models like DFT-B3LYP elucidate molecular interactions of N,N-DMT (succinate) in physiological environments?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can simulate stable conformers and vibrational frequency shifts. For example, HCl-induced cation-π interactions in gastric environments (0.1M HCl) were validated via IR/Raman spectroscopy, showing frequency displacements (~100 cm⁻¹) linked to protonation at the indole ring. Researchers should optimize dihedral angles (e.g., C12-C15-C16-N17) to model conformational stability .

Q. What methodological considerations are critical for dose-response studies on N,N-DMT's neuroendocrine effects in humans?

Key design elements include:

  • Double-blind, placebo-controlled protocols with randomized dosing (e.g., 0.05–0.4 mg/kg IV).
  • Monitoring peak plasma concentrations (within 2 minutes post-administration) and physiological markers (blood pressure, cortisol, prolactin).
  • Accounting for prior hallucinogen exposure, as tolerance may attenuate pupil diameter changes. Longitudinal studies should track residual effects for ≥48 hours due to delayed toxicity symptoms .

Q. How should researchers reconcile discrepancies in reported toxicity profiles of N,N-DMT (succinate)?

While safety data sheets classify it as non-irritating and non-carcinogenic , acute toxicity (H302, H312, H332) mandates caution. Contradictions may arise from:

  • Batch variability in synthesis byproducts (e.g., plant alkaloid residues in self-extracted samples).
  • Route-specific effects (e.g., inhaled vs. intravenous). Researchers should validate purity via HPLC and reference regulatory thresholds (e.g., OSHA, IARC) for risk assessment .

Q. What novel experimental approaches could quantify N,N-DMT's interaction with biological systems?

  • Biophoton emission studies : Measure spectral shifts during DMT exposure using hyperspectral imaging to correlate hallucinatory states with electromagnetic activity .
  • Heart rate variability (HRV) analysis : Track autonomic nervous system modulation post-inhalation (e.g., transient HR elevation + delayed HRV increase) via wearable monitors in naturalistic settings .

Q. Data Contradiction Analysis

Q. How do plant-derived vs. synthetic N,N-DMT (succinate) samples impact experimental reproducibility?

Self-extracted samples (e.g., from Mimosa hostilis) may contain variable alkaloid profiles, altering bioavailability and receptor binding kinetics. Synthetic batches (≥98% purity) are preferable for controlled studies. Researchers should document extraction methods and quantify secondary metabolites via LC-MS .

Q. Why do phenomenological outcomes differ between N,N-DMT and 5-MeO-DMT despite structural similarity?

5-MeO-DMT induces simpler phenomenological models (e.g., ego dissolution) via 5-HT1A agonism, whereas N,N-DMT's 5-HT2A affinity increases sensory complexity (e.g., "entity encounters"). Methodological rigor requires:

  • Structured psychometric tools (Mystical Experiences Questionnaire).
  • EEG/fMRI to map neural correlates (e.g., alpha oscillation attenuation) .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

butanedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H16N2.C4H6O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

LFUBIKWLAFSOJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.